1,2,3,5-Tetraethylbenzene

Description

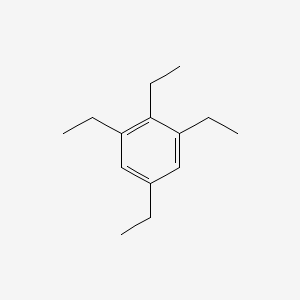

1,2,3,5-Tetraethylbenzene (CAS 38842-05-6) is an alkyl-substituted aromatic hydrocarbon with the molecular formula C₁₄H₂₂ and a molecular weight of 190.3245 g/mol . Its structure consists of a benzene ring substituted with four ethyl groups at the 1, 2, 3, and 5 positions. Key physical properties include a boiling point of 248.9°C, as observed during purification via extractive distillation . The compound is utilized in gas chromatography (GC) applications and organic synthesis, where its non-polar nature and stability make it suitable for separating or dissolving hydrophobic compounds .

Properties

CAS No. |

38842-05-6 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1,2,3,5-tetraethylbenzene |

InChI |

InChI=1S/C14H22/c1-5-11-9-12(6-2)14(8-4)13(7-3)10-11/h9-10H,5-8H2,1-4H3 |

InChI Key |

QJEXLOSCNXHBAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraethylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with ethyl halides in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, resulting in the substitution of hydrogen atoms on the benzene ring with ethyl groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of ethyl-substituted benzene derivatives. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetraethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.

Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,2,3,5-Tetraethylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2,3,5-tetraethylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the ethyl groups on the benzene ring can activate the ring towards electrophilic attack, facilitating the substitution process. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

1,2,3,5-Tetramethylbenzene (Isodurene)

Key Differences :

- Substituent Effects : Methyl groups are smaller and less electron-donating than ethyl groups, leading to lower molecular weight and slightly reduced hydrophobicity.

- Boiling Point : Despite its lower molecular weight, 1,2,3,5-tetramethylbenzene has a comparable boiling point (~240°C) to 1,2,3,5-tetraethylbenzene (248.9°C), likely due to differences in molecular symmetry and packing efficiency .

1,2,4,5-Tetramethylbenzene (Durene)

Comparison :

- Symmetry : The 1,2,4,5-substitution pattern in durene enhances crystalline packing, resulting in a higher melting point but lower boiling point than this compound .

Homologs: Ethyl vs. Methoxy Derivatives

1,2,3,5-Tetramethoxybenzene

Contrast :

- Solubility : Methoxy groups increase polarity, enhancing solubility in polar solvents compared to ethyl-substituted analogs .

- Reactivity : Methoxy derivatives participate in electrophilic substitutions more readily than ethylated benzenes due to stronger electron-donating effects .

Functionalized Derivatives

1,2,3,5-Tetrahydroxybenzene

- Role in Biology : Acts as a central intermediate in fungal catabolism of aromatic compounds like gallate, highlighting its biodegradability and ecological relevance .

- Contrast : Hydroxyl groups confer high reactivity and water solubility, unlike the inert ethylated analog .

Data Table: Comparative Properties

Research Findings

- Thermodynamic Stability: Ethyl groups in this compound contribute to higher hydrophobicity and lower water solubility compared to methyl or methoxy analogs, favoring its use in non-polar environments .

- Biological Relevance : Unlike hydroxylated derivatives (e.g., 1,2,3,5-tetrahydroxybenzene), ethylated benzenes show negligible biological activity, emphasizing their industrial rather than pharmacological utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.